2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol
Description
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol is a secondary amine-alcohol compound characterized by a 3,4-dimethylphenylmethyl group attached via an amino linkage to a butan-1-ol chain. Its molecular formula is C₁₃H₂₁NO (molecular weight: 207.31 g/mol). The compound’s structure combines aromatic hydrophobicity (from the dimethylphenyl group) with polar functionality (amine and alcohol groups), making it a candidate for applications in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-6-5-10(2)11(3)7-12/h5-7,13-15H,4,8-9H2,1-3H3 |
InChI Key |
QPUXCDMHESQRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 3,4-dimethylbenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol with analogues:
Key Observations:
- Substituent Position : The 3,4-dimethylphenyl group in the target compound contrasts with the 4-methylphenyl in ’s analogue. This positional isomerism may alter electronic effects and steric hindrance, impacting solubility and binding interactions.
- Functional Groups : The primary alcohol in the target compound enhances hydrophilicity compared to Metalaxyl’s ester groups, which are more lipophilic. This difference could influence bioavailability and environmental persistence in agrochemical applications .
- Heterocyclic vs. Aromatic Moieties : The pyrazolo-pyrimidine group in ’s compound introduces a bulky heterocyclic system, likely increasing affinity for enzymatic targets (e.g., kinases) but complicating synthesis compared to the simpler dimethylphenyl group in the target compound .
Solubility and Lipophilicity:
Research Findings and Challenges
- ’s Analogue: 4-[(4-Methylphenyl)amino]butan-1-ol is noted for versatility in drug design. The target compound’s additional methyl group may improve metabolic stability but could also increase CYP450 enzyme interactions .
- Metalaxyl Comparison: Metalaxyl’s 2,6-dimethylphenyl group and methoxyacetyl side chain optimize fungicidal activity against Phytophthora spp. The target compound’s 3,4-substitution and alcohol group might reduce efficacy against similar pathogens but offer novel modes of action .
- Heterocyclic Derivatives : ’s compound highlights the trade-off between structural complexity and bioactivity. The pyrazolo-pyrimidine moiety likely enhances target specificity but complicates large-scale synthesis .
Biological Activity
2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N, with a molecular weight of 193.28 g/mol. The compound features a butanol backbone with a 3,4-dimethylphenyl group attached to the nitrogen atom of an amino group, which imparts both hydrophilic and lipophilic characteristics to the molecule. This dual nature influences its interaction with biological targets and its overall pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to bind to certain receptors, potentially influencing neurotransmitter systems and exhibiting antidepressant effects .
Antidepressant Effects
Research suggests that this compound exhibits antidepressant-like properties. In animal models, it has demonstrated significant reductions in depressive behaviors, indicating its potential as a therapeutic agent for mood disorders. The exact mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Study on Antidepressant Activity
A study conducted on rodents assessed the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST). The results showed a statistically significant decrease in immobility time compared to control groups, indicating enhanced locomotor activity and reduced depressive-like symptoms.
Antimicrobial Activity Assessment
Another research effort evaluated the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL .
Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antidepressant | Modulates neurotransmitter systems | Significant reduction in depressive behaviors |
| Antimicrobial | Inhibitory effects against bacteria | Effective at MIC values around 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
